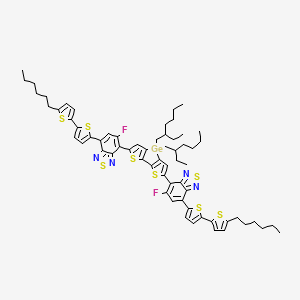
DTG(FBTTh2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTG(FBTTh2) is a semiconducting material used primarily in organic photovoltaics. Its full chemical name is 7,7’-[4,4-bis(2-ethylhexyl)-4H-germolo[3,2-b:4,5-b’]dithiophene-2,6-diyl]bis[6-fluoro-4-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole]. This compound is known for its low band-gap properties, making it an efficient donor material in bulk heterojunction solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DTG(FBTTh2) involves multiple steps, starting with the preparation of the germolo[3,2-b:4,5-b’]dithiophene core. This core is then functionalized with fluoro-bithiophene and benzo[c][1,2,5]thiadiazole units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmospheres like nitrogen or argon .
Industrial Production Methods
Industrial production of DTG(FBTTh2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Solvents like chloroform and chlorobenzene are commonly used for processing .
Analyse Chemischer Reaktionen
Types of Reactions
DTG(FBTTh2) undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
DTG(FBTTh2) has a wide range of applications in scientific research:
Chemistry: Used as a donor material in organic photovoltaics and organic field-effect transistors.
Medicine: Research is ongoing into its use in medical
Eigenschaften
Molekularformel |
C64H72F2GeN4S8 |
|---|---|
Molekulargewicht |
1264.4 g/mol |
IUPAC-Name |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChI-Schlüssel |
VIMLQZLOFLWSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
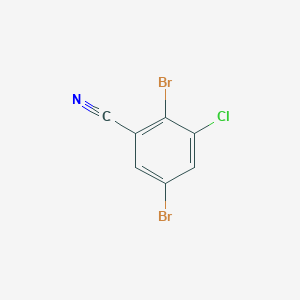
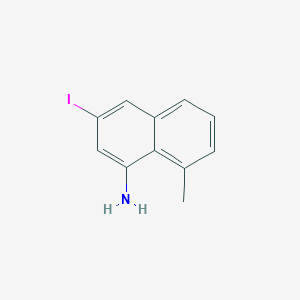
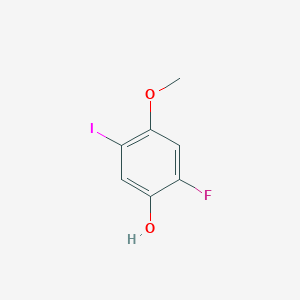

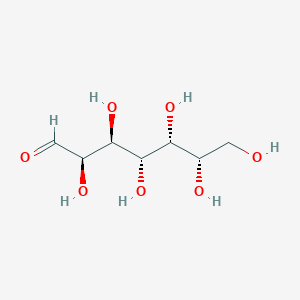
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)


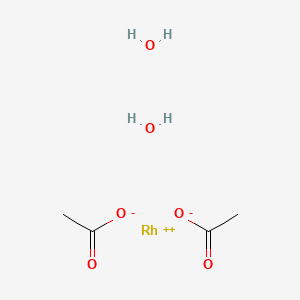
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
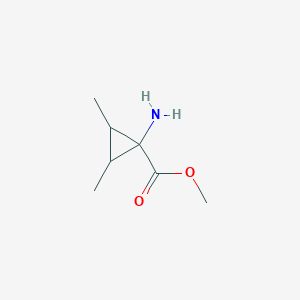

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
